molecular formula C24H21N3O4S B3009104 N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 361173-25-3

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B3009104
CAS RN: 361173-25-3
M. Wt: 447.51
InChI Key: LXJCVWGAWASXQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in several of the provided papers. For instance, the cobalt-catalyzed carbonylative synthesis of phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides is described, using benzene-1,3,5-triyl triformate (TFBen) as a CO surrogate . Another paper discusses the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine, highlighting the role of triethylamine as a catalyst . These methods suggest that similar catalytic and carbonylative strategies could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using various spectroscopic techniques. For example, a novel heterocyclic compound was synthesized and characterized by FT-IR, NMR, and single-crystal X-ray diffraction methods . The detailed structural analysis provided by these techniques, including DFT calculations, could be relevant for understanding the molecular structure of N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of the specific compound . However, they do provide examples of chemical reactions involving benzamide derivatives. For instance, the synthesis of substituted benzamide/benzene sulfonamides as anti-inflammatory and anti-cancer agents involves a reduction step using sodium borohydride . This information could be useful in predicting the reactivity and potential chemical transformations of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be inferred from the synthesis and characterization methods described in the papers. For example, the crystalline structure of a pyrazolopyridine derivative was determined, which could suggest similar crystalline properties for the compound of interest . Additionally, the use of spectroscopic techniques for characterization implies that the compound likely has distinct spectroscopic signatures that can be analyzed to determine its physical and chemical properties.

Scientific Research Applications

Discovery and Clinical Potential

Discovery of Histone Deacetylase Inhibitors : A compound with a similar chemical framework, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), has been identified as an orally active histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, blocking cancer cell proliferation and inducing cell-cycle arrest and apoptosis, showing promise as an anticancer drug (Zhou et al., 2008).

Chemical Synthesis Techniques

Metal-Free Synthesis of Heterocycles : Innovative methods have been developed for synthesizing biologically important heterocycles, such as 1,2,4-triazolo[1,5-a]pyridines, from N-(pyridin-2-yl)benzimidamides. This process features direct metal-free oxidative N-N bond formation, emphasizing short reaction times and high yields (Zheng et al., 2014).

Biological Activity Studies

Antibacterial and Antifungal Activities : A series of heterocyclic compounds derived from a similar chemical scaffold were synthesized and demonstrated antibacterial activities against both gram-positive and gram-negative bacteria, as well as antifungal activities against various fungi (Patel & Patel, 2015).

Novel Synthetic Pathways

Nonaqueous Capillary Electrophoresis : The compound has analogs that have been separated and analyzed using nonaqueous capillary electrophoresis, demonstrating the application of analytical techniques in the quality control of pharmaceutical substances (Ye et al., 2012).

Pharmacological Research

Kappa-Opioid Receptor Antagonists : 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) is a novel κ-opioid receptor (KOR) antagonist with high affinity and selectivity, indicating the potential therapeutic applications of related compounds in depression and addiction disorders (Grimwood et al., 2011).

Antimicrobial Research

Inhibitors of Mycobacterium tuberculosis : Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which share a structural resemblance, were found to be potent inhibitors of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, showcasing the importance of structural analogs in antimicrobial research (Jeankumar et al., 2013).

Future Directions

While specific future directions for this compound are not available, similar compounds have shown promising results against Mycobacterium tuberculosis, providing a lead for the design of more selective and potent antimycobacterial drugs .

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c28-23(17-9-13-20(14-10-17)32(29,30)27-15-3-4-16-27)25-19-11-7-18(8-12-19)24-26-21-5-1-2-6-22(21)31-24/h1-2,5-14H,3-4,15-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJCVWGAWASXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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